REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[CH3:10][Si:11]([CH2:14][CH2:15][O:16][CH2:17]Cl)([CH3:13])[CH3:12].[I:19][C:20]1[CH:21]=[N:22][NH:23][CH:24]=1>C(Cl)Cl>[I:19][C:20]1[CH:21]=[N:22][N:23]([CH2:17][O:16][CH2:15][CH2:14][Si:11]([CH3:13])([CH3:12])[CH3:10])[CH:24]=1
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)CCOCCl
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
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IC=1C=NNC1
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The organic phase after drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
gives a colourless oil which
|
Type
|
CUSTOM
|
Details
|
is purified
|
Type
|
WASH
|
Details
|
by eluting on silica gel with an AcOEt/CH2Cl2 (5/95) mixture
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
IC=1C=NN(C1)COCC[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |